molecular formula C15H15N3O7S B12669392 5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid CAS No. 85720-90-7

5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid

Cat. No.: B12669392
CAS No.: 85720-90-7
M. Wt: 381.4 g/mol
InChI Key: ZDLFHKYUFGJLLU-UHFFFAOYSA-N
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Description

5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group and a methoxy group, while the other contains a sulfosalicylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-sulfosalicylic acid under alkaline conditions to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or zinc in acidic medium.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various biochemical effects. The compound’s sulfosalicylic acid moiety can chelate metal ions, influencing enzymatic activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Amino-2-tolyl)azo]-3-sulfosalicylic acid
  • 5-[(4-Amino-5-methoxyphenyl)azo]-3-sulfosalicylic acid
  • 5-[(4-Amino-5-methoxy-2-tolyl)azo]-salicylic acid

Uniqueness

5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid is unique due to the presence of both methoxy and sulfosalicylic acid groups, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, making it a valuable compound in scientific research.

Properties

CAS No.

85720-90-7

Molecular Formula

C15H15N3O7S

Molecular Weight

381.4 g/mol

IUPAC Name

5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxy-3-sulfobenzoic acid

InChI

InChI=1S/C15H15N3O7S/c1-7-3-10(16)12(25-2)6-11(7)18-17-8-4-9(15(20)21)14(19)13(5-8)26(22,23)24/h3-6,19H,16H2,1-2H3,(H,20,21)(H,22,23,24)

InChI Key

ZDLFHKYUFGJLLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)O)O)C(=O)O)OC)N

Origin of Product

United States

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